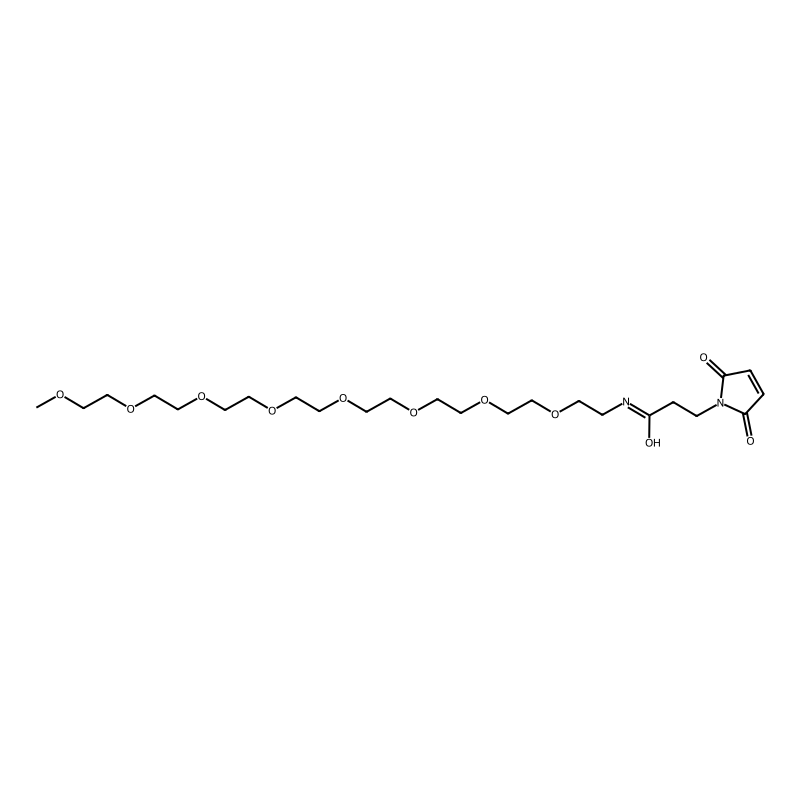

m-PEG8-Mal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

m-PEG8-Mal as a PROTAC linker

PROTACs are bifunctional molecules containing three key domains:

- Target protein binding moiety: This domain binds specifically to the protein targeted for degradation.

- Linker: This connects the targeting moiety to the degradation tag. m-PEG8-Mal falls under this category.

- E3 ubiquitin ligase recruiter: This domain binds to E3 ubiquitin ligases, which are cellular enzymes responsible for tagging proteins for degradation.

m-PEG8-Mal acts as a linker molecule due to the presence of two functional groups:

- Methoxy poly(ethylene glycol) (mPEG) moiety: This provides several advantages, including increased water solubility, improved pharmacokinetics, and reduced immunogenicity of the PROTAC molecule [].

- Maleimide group: This group reacts readily with thiol groups on cysteine residues in proteins, enabling the conjugation of m-PEG8-Mal to the targeting moiety [].

m-Polyethylene glycol 8 maleimide, commonly referred to as m-PEG8-Mal, is a chemical compound that features a polyethylene glycol (PEG) backbone with a maleimide functional group. The molecular formula for m-PEG8-Mal is . This compound is designed to enhance solubility in aqueous environments due to the hydrophilic nature of the PEG moiety while providing reactive sites for conjugation through the maleimide group. The maleimide group is known for its ability to form stable covalent bonds with thiol groups, making m-PEG8-Mal particularly useful in bioconjugation applications.

m-PEG8-Mal doesn't have a direct mechanism of action but serves as a linker molecule. It facilitates the conjugation of other molecules (drugs, targeting moieties) to biomolecules (proteins, antibodies) through its reactive groups []. The PEG spacer improves the resulting conjugate's water solubility and pharmacokinetic properties.

- Limited data exists on the specific hazards of m-PEG8-Mal. However, as a general guideline for research chemicals:

- Wear appropriate personal protective equipment (PPE) when handling.

- Follow proper laboratory safety procedures.

- Consider potential hazards associated with the functional groups (maleimide: skin irritant, potential allergen).

The primary chemical reaction involving m-PEG8-Mal is its interaction with thiol groups, which occurs under mildly basic conditions (pH 6.5 to 7.5). This reaction results in the formation of a stable thioether bond, allowing for the covalent attachment of proteins or other biomolecules containing thiol groups . The specificity of this reaction makes m-PEG8-Mal a valuable tool in the synthesis of antibody-drug conjugates and other bioconjugates.

m-PEG8-Mal exhibits significant biological activity due to its ability to facilitate the delivery of therapeutic agents. By linking drugs to proteins or antibodies through the maleimide-thiol reaction, researchers can improve the pharmacokinetics and therapeutic efficacy of these agents. The PEG component also contributes to reduced immunogenicity and enhanced circulation time in biological systems . This compound is particularly relevant in the development of targeted therapies, such as PROTACs (proteolysis-targeting chimeras), which utilize m-PEG8-Mal as a linker for effective drug delivery .

The synthesis of m-PEG8-Mal typically involves several steps:

- Preparation of PEG Backbone: The polyethylene glycol backbone is synthesized through polymerization processes.

- Functionalization with Maleimide: The maleimide group is introduced to the PEG backbone via a coupling reaction, often using reactive intermediates or activating agents.

- Purification: The resulting product is purified using techniques such as precipitation or chromatography to ensure high purity suitable for research applications .

These methods can vary based on desired purity levels and specific applications.

m-PEG8-Mal has a wide range of applications in biochemistry and medicinal chemistry, including:

- Bioconjugation: It is extensively used in the development of antibody-drug conjugates and other bioconjugates.

- Targeted Drug Delivery: Enhances the delivery of therapeutics by linking them to targeting moieties.

- PROTAC Development: Serves as a linker in the synthesis of PROTACs, facilitating targeted protein degradation .

- Diagnostic

Interaction studies involving m-PEG8-Mal focus on its reactivity with thiol-containing biomolecules. These studies assess:

- Kinetics of Reaction: Understanding how quickly m-PEG8-Mal reacts with thiols under various conditions.

- Stability of Conjugates: Evaluating the stability and effectiveness of conjugates formed with m-PEG8-Mal over time.

- Biological Efficacy: Analyzing how well drug conjugates perform in biological systems compared to unconjugated drugs .

Several compounds share structural similarities with m-PEG8-Mal, each offering unique properties and functionalities:

The uniqueness of m-PEG8-Mal lies in its optimal balance between hydrophilicity and reactivity, making it particularly suitable for applications requiring stable covalent bonding with thiol-containing biomolecules while maintaining solubility in aqueous environments.

The cyclization approach utilizing pentafluorophenyl trifluoroacetate represents a sophisticated methodology for the formation of maleimide functionalities in methoxy-polyethylene glycol eight-unit maleimide synthesis . This strategy involves the initial formation of maleamic acid intermediates through the reaction of amine-terminated polyethylene glycol substrates with maleic anhydride under controlled thermal conditions . The subsequent cyclization step employs pentafluorophenyl trifluoroacetate as an activating agent in conjunction with N,N-diisopropylethylamine in dichloromethane solvent systems .

The mechanistic pathway involves the activation of the maleamic acid carbonyl group through the formation of a mixed anhydride intermediate with pentafluorophenyl trifluoroacetate [9]. This activated species undergoes intramolecular nucleophilic attack by the amide nitrogen, resulting in the formation of the five-membered maleimide ring with concomitant elimination of pentafluorophenol and trifluoroacetic acid [9]. The reaction proceeds under mild conditions, typically at room temperature to 40 degrees Celsius, which minimizes thermal degradation of the polyethylene glycol backbone .

The efficiency of this cyclization strategy is influenced by several critical parameters including temperature control, reaction time optimization, and the molar ratio of activating reagents [9]. Research findings demonstrate that optimal yields of 75-90% can be achieved when the reaction is conducted under anhydrous conditions with careful monitoring of temperature and reaction progress . The use of pentafluorophenyl trifluoroacetate offers distinct advantages over traditional cyclization methods, including reduced reaction times and improved selectivity for maleimide formation [9].

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Typical Yield (%) |

|---|---|---|---|---|

| Maleamic acid formation | Amine substrate + maleic anhydride | 70-80 | 1-2 | 85-95 |

| Cyclization to maleimide | Pentafluorophenyl trifluoroacetate + DIPEA in DCM | Room temperature to 40 | 2-4 | 75-90 |

| Product purification | Column chromatography or recrystallization | Ambient | 1-3 | 80-95 |

| Yield optimization | Temperature control, reaction time optimization | Variable | 4-8 | 70-85 |

Multi-Step Synthesis via Tosylation and Amine Functionalization

The multi-step synthetic approach involving tosylation and amine functionalization provides an alternative route for methoxy-polyethylene glycol eight-unit maleimide preparation [4] [10]. This methodology commences with the conversion of methoxy-polyethylene glycol terminal hydroxyl groups to tosylate leaving groups through reaction with tosyl chloride in the presence of triethylamine base [10]. The tosylation step is typically conducted in acetone solvent at room temperature for four hours, achieving yields of approximately 89.2% [4].

The subsequent phthalimide substitution reaction involves the displacement of the tosylate group by potassium phthalimide in N,N-dimethylformamide solvent under elevated temperature conditions [4] [10]. This nucleophilic substitution proceeds at 120 degrees Celsius under nitrogen atmosphere for four hours, yielding the phthalimide-protected amine intermediate with 90.3% efficiency [4]. The Gabriel synthesis methodology employed in this step ensures selective formation of primary amine functionalities upon deprotection [10].

The amine deprotection phase utilizes hydrazine hydrate in refluxing ethanol to cleave the phthalimide protecting group, generating the free amine-terminated polyethylene glycol derivative [4]. This deprotection step, while effective, represents a bottleneck in the overall synthetic sequence with yields typically around 56% [4]. The reduced efficiency at this stage is attributed to competing side reactions and the formation of hydrazide byproducts [10].

The maleic acid coupling reaction involves the condensation of the amine-functionalized polyethylene glycol with maleic anhydride in the presence of 4-dimethylaminopyridine catalyst in dioxane solvent [4]. This amidation reaction proceeds at 70 degrees Celsius for one hour, achieving 88% yield for the formation of the maleamic acid intermediate [4]. The final cyclization step employs acetic anhydride and sodium acetate at 80 degrees Celsius for 1.5 hours to generate the target maleimide functionality with 54% yield [4].

| Synthetic Step | Reagents | Reaction Conditions | Yield (%) | Overall Cumulative Yield (%) |

|---|---|---|---|---|

| Initial tosylation | Tosyl chloride, TEA, acetone | Room temperature, 4h | 89.2 | 89.2 |

| Phthalimide substitution | Potassium phthalimide, DMF | 120°C under N2, 4h | 90.3 | 80.5 |

| Amine deprotection | Hydrazine hydrate, ethanol | Reflux, 2h | 56.0 | 45.1 |

| Maleic acid coupling | Maleic anhydride, DMAP, dioxane | 70°C, 1h | 88.0 | 39.7 |

| Final cyclization | Acetic anhydride, sodium acetate | 80°C, 1.5h | 54.0 | 21.4 |

Purification and Characterization Protocols

The purification and characterization of methoxy-polyethylene glycol eight-unit maleimide requires sophisticated analytical methodologies due to the complex nature of polyethylene glycol derivatives and their inherent polydispersity [14] [19]. High Performance Liquid Chromatography represents the primary separation technique, with charged surface hybrid stationary phases demonstrating superior selectivity for polyethylene glycol maleimide species [14]. The development of stability-indicating High Performance Liquid Chromatography methods has proven essential for monitoring hydrolysis products and impurities that arise during synthesis and storage [14].

Nuclear Magnetic Resonance spectroscopy serves as a fundamental characterization tool for structural confirmation of methoxy-polyethylene glycol eight-unit maleimide [6] [17]. Proton Nuclear Magnetic Resonance analysis enables quantification of maleimide functionality through integration of characteristic vinyl proton signals at approximately 6.7 parts per million [6]. Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, provide detailed structural elucidation and confirmation of successful maleimide incorporation [6].

Mass spectrometry analysis presents unique challenges for polyethylene glycol derivatives due to their broad molecular weight distribution and complex charge state profiles [19] [20]. Electrospray ionization time-of-flight mass spectrometry has emerged as the preferred technique for molecular weight determination, offering mass accuracy within 0.01% for high molecular weight polyethylene glycol species [22]. The implementation of charge-reduction mass spectrometry coupled with postcolumn amine addition has revolutionized the analysis of complex polyethylene glycol maleimide conjugates [19] [20].

Two-dimensional liquid chromatography methodologies have been developed to address the analytical challenges associated with polyethylene glycol maleimide characterization [19] [20]. The combination of size exclusion chromatography with reversed-phase liquid chromatography enables comprehensive impurity profiling and degradation product identification [19]. This approach is particularly valuable for characterizing high molecular weight multi-arm polyethylene glycol maleimide species where conventional analytical methods prove insufficient [20].

Membrane dialysis represents a critical purification technique for removing low molecular weight impurities and reaction byproducts from polyethylene glycol maleimide preparations [6] [17]. The selection of appropriate molecular weight cutoff membranes is crucial for achieving effective purification while minimizing product loss [17]. Size exclusion chromatography provides an alternative purification approach, offering precise molecular weight fractionation and removal of unreacted starting materials [18].

| Technique | Application | Detection Limit | Typical Analysis Time (min) |

|---|---|---|---|

| High Performance Liquid Chromatography | Separation and purity analysis | 0.1-1% | 15-60 |

| Nuclear Magnetic Resonance | Structural confirmation | 1-5% | 30-120 |

| Mass Spectrometry | Molecular weight determination | 0.01-0.1% | 5-15 |

| Charge-Reduction Mass Spectrometry | Complex polymer characterization | 0.001-0.01% | 30-90 |

| Two-Dimensional Liquid Chromatography | Impurity profiling | 0.001-0.01% | 60-180 |

| Size Exclusion Chromatography | Molecular weight distribution | 0.1-1% | 20-45 |

| Membrane Dialysis | Salt removal and purification | N/A | 120-480 |

Scalability Challenges in Industrial Production

The industrial-scale production of methoxy-polyethylene glycol eight-unit maleimide faces significant technical and economic challenges that limit commercial viability [27] [28]. Batch-to-batch consistency represents a primary concern in large-scale manufacturing, as variations in molecular weight distribution and functional group incorporation can significantly impact product performance [30]. The heterogeneous nature of polyethylene glycol synthesis results in products with inherent polydispersity, complicating quality control and regulatory compliance [27].

Heat management constitutes a critical challenge in scaled production due to the exothermic nature of polyethylene glycol synthesis reactions [32] [33]. The ring-opening polymerization of ethylene oxide generates substantial heat that must be effectively dissipated to prevent thermal degradation and maintain product quality [32]. Industrial reactor design must incorporate sophisticated cooling systems and temperature control mechanisms to ensure consistent reaction conditions across large reaction volumes [32].

Raw material handling presents substantial challenges, particularly regarding ethylene oxide, which serves as the fundamental building block for polyethylene glycol synthesis [33]. Ethylene oxide is both highly reactive and presents significant health and environmental hazards, requiring specialized handling equipment and stringent safety protocols [33]. The implementation of dedicated manufacturing facilities with appropriate containment systems represents a substantial capital investment for industrial producers [33].

Product heterogeneity emerges as a significant challenge in large-scale production, as the synthesis of methoxy-polyethylene glycol eight-unit maleimide inherently produces mixtures of different chain lengths and degrees of functionalization [27] [28]. Advanced separation techniques and process optimization strategies are required to achieve acceptable product specifications [27]. The development of continuous manufacturing processes has shown promise for improving product consistency and reducing production costs [28].

Regulatory compliance requirements for pharmaceutical-grade polyethylene glycol derivatives impose additional constraints on industrial production [28] [30]. Current Good Manufacturing Practice guidelines mandate extensive documentation, validation studies, and quality control testing throughout the manufacturing process [28]. The establishment of dedicated facilities and implementation of comprehensive quality assurance programs represent significant operational expenses [28].

Economic factors significantly influence the commercial viability of methoxy-polyethylene glycol eight-unit maleimide production [31]. High raw material costs, substantial capital investment requirements, and complex manufacturing processes contribute to elevated production costs [31]. Process intensification strategies and yield optimization efforts are essential for achieving economic sustainability in industrial applications [31].

| Challenge Category | Specific Issues | Impact on Production | Mitigation Strategies |

|---|---|---|---|

| Batch consistency | Molecular weight distribution variation | High | Advanced process control, statistical quality control |

| Heat management | Exothermic reaction control at scale | Critical | Enhanced reactor design, continuous cooling systems |

| Raw material handling | Ethylene oxide safety and handling | Critical | Specialized handling equipment, safety protocols |

| Product heterogeneity | Multiple PEG chain lengths and functionalities | Medium | Improved separation techniques, process optimization |

| Regulatory compliance | cGMP requirements and validation | High | Dedicated facilities, extensive documentation |

| Economic factors | High raw material costs, capital investment | High | Process intensification, yield optimization |

| Process control | Real-time monitoring and quality control | Medium | In-line analytics, automated control systems |

Maleimidopropionyl-polyethylene glycol octamer-maleimide exhibits exceptional solubility characteristics that reflect its dual hydrophilic-hydrophobic nature [1] [2]. The compound demonstrates high water solubility primarily attributed to its eight-unit polyethylene glycol backbone, which provides substantial hydrophilic character through multiple ether linkages [2] [3]. The molecular structure incorporates 2,5,8,11,14,17,20,23-octaoxapentacosan units that facilitate extensive hydrogen bonding with water molecules, resulting in excellent aqueous solubility across physiological conditions [1].

In organic media, the compound displays moderate to high solubility dependent on solvent polarity and hydrogen bonding capacity [2]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide demonstrate excellent dissolution characteristics, while less polar organic solvents show reduced but still appreciable solubility [3]. The maleimide functional groups contribute to solubility in moderately polar organic systems through dipole interactions and potential π-π stacking with aromatic solvents [1].

Temperature significantly influences solubility behavior, with increased thermal energy enhancing dissolution rates in both aqueous and organic systems [3]. At physiological temperature (37°C), the compound maintains optimal solubility for bioconjugation applications, facilitating efficient reaction kinetics with thiol-containing biomolecules [3]. The compound's amphiphilic nature enables formation of stable solutions across a broad range of solvent compositions, making it particularly suitable for pharmaceutical formulation applications [2].

Hydrolytic Degradation Kinetics at Physiological pH

The hydrolytic stability of maleimidopropionyl-polyethylene glycol octamer-maleimide follows complex kinetics influenced by pH, temperature, and molecular environment [4] [5]. At physiological pH (7.4), the compound undergoes gradual hydrolytic degradation through multiple pathways, including ester bond cleavage within the polyethylene glycol backbone and maleimide ring opening [4] [5].

Polyethylene glycol segments demonstrate remarkable hydrolytic stability under physiological conditions, with degradation proceeding via random chain scission mechanisms [5] [6]. The presence of water molecules facilitates nucleophilic attack on ester linkages, though this process occurs slowly at neutral pH with half-lives extending to several hours under physiological conditions [5] [7]. The degradation kinetics follow first-order reaction patterns, with rate constants typically ranging from 10⁻⁴ to 10⁻⁵ s⁻¹ at 37°C and pH 7.4 [4] [5].

Maleimide functional groups exhibit pH-dependent hydrolytic behavior, with ring opening occurring more rapidly under basic conditions [8] [9]. At physiological pH, maleimide hydrolysis proceeds with half-lives of approximately 120 minutes, producing maleamic acid derivatives that lose reactivity toward thiol groups [8] [9]. This hydrolytic pathway represents a critical consideration for bioconjugation applications, as premature maleimide hydrolysis reduces conjugation efficiency [8] [10].

The overall degradation process generates low molecular weight products including formaldehyde, organic acids, and polyethylene glycol oligomers [6] [11]. These degradation products can influence solution properties including pH reduction and increased ionic strength over extended incubation periods [12] [13]. Understanding these kinetic parameters enables optimization of storage conditions and reaction protocols to maximize compound stability and bioconjugation efficiency [8] [9].

Maleimide Reactivity Preservation Strategies

Preservation of maleimide reactivity represents a critical consideration for maintaining bioconjugation efficiency over extended storage periods [8] [9]. The maleimide functional groups undergo pH-dependent hydrolysis that eliminates their reactivity toward thiol groups, necessitating careful optimization of storage and handling conditions [8] [10].

pH control emerges as the primary strategy for maleimide reactivity preservation [8] [9]. The optimal pH range for maintaining maleimide stability spans 6.5-7.5, where hydrolysis rates remain manageable with half-lives extending 25-150 minutes [8] [10]. At physiological pH (7.4), maleimide groups maintain adequate reactivity with half-lives of approximately 120 minutes, providing sufficient time for bioconjugation reactions [8] [9]. Acidic conditions (pH 5.5) significantly extend maleimide stability with half-lives exceeding 48 hours, though extreme acidity may affect other solution components [7] [8].

Temperature management provides an additional preservation strategy [15] [8]. Reduced temperatures significantly slow hydrolytic degradation rates, with refrigerated storage extending maleimide reactivity periods substantially [3] [8]. The compound can be stored as dried solids or dissolved in dry aprotic solvents to eliminate water-mediated hydrolysis pathways [9]. For aqueous systems, maintaining low micromolar concentrations and minimizing incubation times optimize conjugation efficiency while preventing premature hydrolysis [9].

Specialized preservation approaches include use of antioxidants to prevent oxidative degradation and inert atmosphere storage to eliminate oxygen-mediated deterioration [16] [9]. Buffer selection influences maleimide stability, with certain buffer systems providing enhanced preservation compared to standard phosphate buffers [8] [9]. These preservation strategies enable maintenance of optimal bioconjugation reactivity throughout storage and handling procedures, supporting successful pharmaceutical and research applications [8] [9].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.

3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.